molecular formula C18H22BrNO5S B4877661 dibutyl (6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)malonate

dibutyl (6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)malonate

Cat. No. B4877661
M. Wt: 444.3 g/mol
InChI Key: HBDWRVSAPDXRLM-UHFFFAOYSA-N
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Description

Dibutyl (6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)malonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of dibutyl (6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)malonate varies depending on its application. In anti-cancer studies, it has been shown to inhibit cell proliferation and induce apoptosis by regulating the expression of various genes involved in cell cycle control and apoptosis. In Alzheimer's disease studies, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in cognitive function. In materials science studies, it has been shown to bind to metal ions, causing a change in fluorescence intensity.
Biochemical and Physiological Effects
The biochemical and physiological effects of dibutyl (6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)malonate vary depending on its application. In anti-cancer studies, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. In Alzheimer's disease studies, it has been shown to improve cognitive function by inhibiting the breakdown of acetylcholine. In materials science studies, it has been shown to selectively bind to certain metal ions, which can be used for detection purposes.

Advantages and Limitations for Lab Experiments

One advantage of using dibutyl (6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)malonate in lab experiments is its versatility in various fields, allowing for a wide range of applications. Another advantage is its relatively simple synthesis method. However, one limitation is its potential toxicity, requiring proper handling and disposal procedures.

Future Directions

There are several future directions for research involving dibutyl (6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)malonate. In medicinal chemistry, further studies can be conducted to optimize its anti-cancer and Alzheimer's disease drug candidate properties. In materials science, further studies can be conducted to improve its selectivity and sensitivity as a fluorescent probe. In environmental science, further studies can be conducted to explore its potential as a corrosion inhibitor for various metals. Additionally, studies can be conducted to investigate its potential applications in other fields, such as agriculture and food science.
Conclusion
Dibutyl (6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)malonate is a versatile chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and its mechanism of action varies depending on its application. While it has potential advantages for lab experiments, proper handling and disposal procedures are necessary due to its potential toxicity. There are several future directions for research involving dibutyl (6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)malonate, making it an exciting area of study for scientific researchers.

Scientific Research Applications

Dibutyl (6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)malonate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent and as a drug candidate for the treatment of Alzheimer's disease. In materials science, it has been studied for its potential as a fluorescent probe for the detection of metal ions. In environmental science, it has been studied for its potential as a corrosion inhibitor.

properties

IUPAC Name

dibutyl 2-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO5S/c1-3-5-9-24-16(21)15(17(22)25-10-6-4-2)20-13-8-7-12(19)11-14(13)26-18(20)23/h7-8,11,15H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDWRVSAPDXRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C(=O)OCCCC)N1C2=C(C=C(C=C2)Br)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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